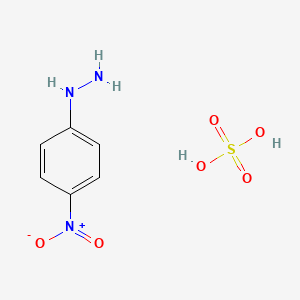

(4-Nitrophenyl)hydrazine sulfate

Übersicht

Beschreibung

4-Nitrophenylhydrazine, also known as para-nitrophenylhydrazine, is an organic compound with the molecular formula C6H7N3O2 . It is used as a reagent for the detection of aldehydes, ketones, and sugars .

Synthesis Analysis

The synthesis of 4-Nitrophenylhydrazine involves the reaction of p-Nitroaniline with concentrated hydrochloric acid and sodium nitrite in water at 0°C . This is followed by the addition of hydrogen chloride and tin (II) chloride .Molecular Structure Analysis

The molecular structure of 4-Nitrophenylhydrazine consists of a benzene ring substituted with a nitro group (-NO2) and a hydrazine group (-NHNH2) . The molecular weight of 4-Nitrophenylhydrazine is 153.14 .Chemical Reactions Analysis

4-Nitrophenylhydrazine is involved in the catalytic reduction of 4-nitrophenol (4-NP) in the presence of various reducing agents such as sodium borohydride and hydrazine . This reaction is widely used to assess the activity of catalytic nanostructures in an aqueous environment .Physical And Chemical Properties Analysis

4-Nitrophenylhydrazine is a solid that contains more than 30% water as a stabilizer . It has a melting point of 156°C . It is soluble in hot water .Wissenschaftliche Forschungsanwendungen

- Researchers have synthesized hydrazones with a p-nitrophenyl moiety and evaluated their anti-inflammatory properties using carrageenan-induced paw edema in mice . These compounds demonstrated significant anti-inflammatory activity, characterized by slow onset and longer duration compared to standard drugs like celecoxib and piroxicam. Compound 3b, specifically, showed promising time-dependent and dose-dependent effects, making it suitable for treating chronic inflammatory diseases.

- Pure and doped (Cu, Zn, and Mg) 4-nitrophenyl hydrazone (4-NPH) crystals exhibit nonlinear optical properties . These crystals, grown via slow evaporation, have wide transmittance in the visible region and low UV cut-off. The Mg-doped 4-NPH crystals show improved dielectric and conductivity. Their second harmonic generation (SHG) efficiency surpasses that of KDP, making them valuable for NLO applications.

- 4-Nitrophenylhydrazine is used in catalytic reduction reactions, such as the reduction of 4-nitrophenol in the presence of reducing agents like NaBH4 and hydrazine (N2H4) . These reactions are essential for studying the activity of catalytic nanostructures in aqueous environments.

- 4-Nitrophenylhydrazine inhibits the active site structure of quinohemoprotein amine dehydrogenase . This finding contributes to our understanding of enzyme inhibition mechanisms.

Anti-Inflammatory Activity

Nonlinear Optical (NLO) Material

Catalytic Reduction of 4-Nitrophenol

Quinohemoprotein Inhibition

Wirkmechanismus

Target of Action

P-nitrophenylhydrazine sulfate, also known as (4-Nitrophenyl)hydrazine sulfate, has been designed as a multi-target inhibitor of COX-2 , 5-LOX , and H+/K+ ATPase . These targets play crucial roles in inflammation and gastric acid production. COX-2 and 5-LOX are key enzymes involved in the inflammatory response, while H+/K+ ATPase is a proton pump responsible for gastric acid secretion .

Mode of Action

The compound interacts with these targets, inhibiting their activity. This results in a reduction of inflammation and gastric acid production

Biochemical Pathways

The inhibition of COX-2 and 5-LOX affects the arachidonic acid pathway, reducing the production of pro-inflammatory mediators such as prostaglandins and leukotrienes . The inhibition of H+/K+ ATPase affects the gastric acid secretion pathway, reducing the production of gastric acid .

Pharmacokinetics

It has been suggested that the compound has drug-like physicochemical properties and passes lipinski’s, egan’s, veber’s, muegge’s, and ghose’s rules for drug-like small molecules and orally bioavailable drugs . These rules consider factors such as molecular weight, lipophilicity, and hydrogen bond donors and acceptors, which influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties .

Result of Action

The inhibition of COX-2, 5-LOX, and H+/K+ ATPase by P-nitrophenylhydrazine sulfate results in a reduction of inflammation and gastric acid production . This could potentially alleviate symptoms associated with conditions such as inflammatory diseases and gastric ulcers .

Action Environment

The action of P-nitrophenylhydrazine sulfate can be influenced by various environmental factors. For instance, the compound is a powerful explosive and can self-ignite in the presence of contaminants . Its auto-ignition temperature may vary, similar to that of hydrazine, which has an autoignition as low as 74°C in contact with iron rust . Therefore, the compound’s action, efficacy, and stability may be affected by factors such as temperature, presence of contaminants, and contact with certain materials .

Safety and Hazards

4-Nitrophenylhydrazine is classified as a flammable solid and can cause skin and eye irritation . It may also cause respiratory irritation and may be harmful if swallowed or in contact with skin . It is recommended to handle this compound with appropriate personal protective equipment and to avoid release to the environment .

Zukünftige Richtungen

The catalytic reduction of 4-NP by 4-Nitrophenylhydrazine is a benchmark reaction for assessing the activity of nanostructured materials . Future research may focus on optimizing this reaction by exploring the effects of various factors such as the size and structure of the catalyst, the reaction medium, and the concentration of the reducing agent .

Eigenschaften

IUPAC Name |

(4-nitrophenyl)hydrazine;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2.H2O4S/c7-8-5-1-3-6(4-2-5)9(10)11;1-5(2,3)4/h1-4,8H,7H2;(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLZHUYCPSIHHMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NN)[N+](=O)[O-].OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70780504 | |

| Record name | Sulfuric acid--(4-nitrophenyl)hydrazine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70780504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

265323-30-6 | |

| Record name | Sulfuric acid--(4-nitrophenyl)hydrazine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70780504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

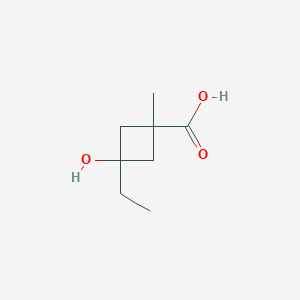

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B3021985.png)

![(3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride](/img/structure/B3021987.png)

![(1S,4S)-2-Ethyl-2,5-diaza-bicyclo[2.2.1]heptane](/img/structure/B3021988.png)